molecular formula C20H25ClN2O B13749436 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate CAS No. 37126-51-5

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate

Cat. No.: B13749436
CAS No.: 37126-51-5
M. Wt: 344.9 g/mol
InChI Key: ZMSVOSFKRLFMHA-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with an appropriate aldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

CAS No.

37126-51-5

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H24N2O.ClH/c1-4-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H

InChI Key

ZMSVOSFKRLFMHA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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